![molecular formula C17H18N2O3 B4748346 N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B4748346.png)
N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide
Overview
Description
N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide, also known as CPPF, is a chemical compound that has been studied for its potential therapeutic applications. CPPF is a furamide derivative that has been shown to have anti-inflammatory and anti-nociceptive properties. In
Mechanism of Action
The exact mechanism of action of N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide is not fully understood. However, it is believed to act on the cyclooxygenase (COX) pathway, which is involved in the production of inflammatory mediators such as prostaglandins. N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide has been shown to inhibit the activity of COX-2, which is upregulated in response to inflammation and is responsible for the production of prostaglandins.
Biochemical and Physiological Effects:
N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide has been shown to have anti-inflammatory and anti-nociceptive effects in animal models of inflammatory pain. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide has been shown to reduce the expression of COX-2 in inflamed tissues.
Advantages and Limitations for Lab Experiments
One advantage of N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide is its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-nociceptive effects in animal models of inflammatory pain. However, one limitation of N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide is that its exact mechanism of action is not fully understood. Further research is needed to fully elucidate its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide. One area of research is to further elucidate its mechanism of action and potential therapeutic applications. Another area of research is to study the pharmacokinetics and pharmacodynamics of N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide in animal models and humans. Additionally, research could focus on developing new derivatives of N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide with improved pharmacological properties. Finally, research could also focus on developing new drug delivery systems for N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide to improve its efficacy and reduce its potential side effects.
In conclusion, N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide is a chemical compound that has been studied for its potential therapeutic applications. Its anti-inflammatory and anti-nociceptive properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Scientific Research Applications
N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-nociceptive effects in animal models of inflammatory pain. N-{4-[(cyclopentylcarbonyl)amino]phenyl}-2-furamide has also been studied for its potential use in treating neuropathic pain and cancer-related pain.
properties
IUPAC Name |
N-[4-(cyclopentanecarbonylamino)phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(12-4-1-2-5-12)18-13-7-9-14(10-8-13)19-17(21)15-6-3-11-22-15/h3,6-12H,1-2,4-5H2,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OALPCETVKHRSNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(cyclopentylcarbonyl)amino]phenyl}furan-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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